Piperidine, 1-(4-hydroxy-1-oxobutyl)-

Description

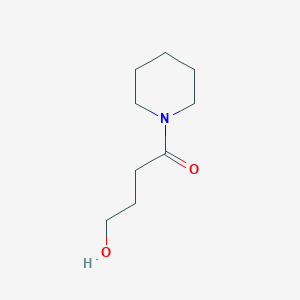

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-piperidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-8-4-5-9(12)10-6-2-1-3-7-10/h11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSXUEHPNPYBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438843 | |

| Record name | Piperidine, 1-(4-hydroxy-1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86452-60-0 | |

| Record name | Piperidine, 1-(4-hydroxy-1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 1 4 Hydroxy 1 Oxobutyl Piperidine

Functional Group Interconversions on the Butyl Chain

The terminal hydroxyl group on the four-carbon chain is a primary alcohol, making it amenable to a variety of well-established functional group interconversions.

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol of 1-(4-hydroxy-1-oxobutyl)piperidine can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to yield the corresponding aldehyde, 1-(4-oxo-1-oxobutyl)piperidine. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone), would likely lead to the formation of 4-(1-piperidylcarbonyl)butanoic acid.

Conversely, while the hydroxyl group is already in a reduced state, the analogous reduction of a corresponding ketone to a secondary alcohol is a common transformation. For instance, the reduction of a 4-oxo-N-acylpiperidine derivative to a 4-hydroxy-N-acylpiperidine can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄).

It is important to note that the amide functionality is generally stable to many oxidizing and reducing conditions that affect the hydroxyl group, allowing for selective transformations on the butyl chain.

Esterification and Etherification of the Hydroxyl Moiety

The primary hydroxyl group readily undergoes esterification reactions. masterorganicchemistry.comrsc.org A classic approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. koreascience.kr This is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. koreascience.kr For example, reaction with acetic acid would yield 4-(1-piperidylcarbonyl)butyl acetate. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270), to achieve higher yields under milder conditions. A patent for related 1-alkyl-4-hydroxypiperidine esters describes their preparation by reacting the hydroxypiperidine with an acid halide, ester, or anhydride (B1165640). google.com

Etherification of the hydroxyl group can also be accomplished through various methods. The Williamson ether synthesis, for instance, would involve deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide. This would result in the formation of a 1-(4-alkoxy-1-oxobutyl)piperidine derivative.

Reactions of the Amide Linkage

The tertiary amide bond in 1-(4-hydroxy-1-oxobutyl)piperidine is relatively stable but can undergo specific chemical transformations under appropriate conditions.

Hydrolytic Stability and Cleavage

Amides are generally resistant to hydrolysis under neutral conditions. However, the amide bond in 1-(4-hydroxy-1-oxobutyl)piperidine can be cleaved under either acidic or basic conditions, typically requiring elevated temperatures. sigmaaldrich.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. sigmaaldrich.com This process yields piperidine (B6355638) (as its ammonium (B1175870) salt) and 4-hydroxybutanoic acid.

Base-catalyzed hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov This reaction is generally irreversible as the resulting carboxylate is deprotonated under the basic conditions. nih.gov The products of basic hydrolysis are piperidine and the corresponding carboxylate salt of 4-hydroxybutanoic acid. Studies on the hydrolysis of N-acyl-pyrrolidines and -piperidines have shown that these reactions can lead to the formation of lactones under certain conditions. researchgate.net The hydrolytic stability of amides can be influenced by the pH of the medium. For instance, some hydrazides have been found to be stable under a range of pH conditions, while related hydrazones may be more susceptible to hydrolysis at acidic or basic pH. researchgate.net

| Condition | Reactants | Products |

| Acidic Hydrolysis | 1-(4-Hydroxy-1-oxobutyl)piperidine, H₂O, H⁺ | Piperidinium salt, 4-Hydroxybutanoic acid |

| Basic Hydrolysis | 1-(4-Hydroxy-1-oxobutyl)piperidine, OH⁻ | Piperidine, 4-Hydroxybutanoate salt |

Transamidation and Other Amide Transformations

Transamidation, the conversion of one amide to another, is a valuable transformation. For N-acylpiperidines, this can be achieved by reacting them with an amine, often under catalytic conditions. Research has shown that N-acyl-2-piperidinones can undergo transamidation with a variety of amines under metal-free conditions. researchgate.netnih.gov These reactions can be chemoselective, even in the presence of other functional groups like hydroxyls. researchgate.net The reactivity in these transformations is influenced by the stability of the tetrahedral intermediate and the leaving group ability of the piperidine moiety. acs.org For example, reacting 1-(4-hydroxy-1-oxobutyl)piperidine with a primary amine (R-NH₂) could yield piperidine and the corresponding N-substituted 4-hydroxybutanamide. Catalysts such as zirconocene (B1252598) dichloride have been shown to be effective for the transamidation of primary amides with amines. nih.gov

The amide carbonyl can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, 1-(4-hydroxybutyl)piperidine. This reaction proceeds via a different mechanism than the reduction of ketones and esters and results in the complete removal of the carbonyl oxygen.

Electrophilic and Nucleophilic Reactions of the Piperidine Ring

The piperidine ring in 1-(4-hydroxy-1-oxobutyl)piperidine is a saturated heterocycle. The nitrogen atom is part of a tertiary amide, which significantly influences its reactivity compared to a simple secondary amine like piperidine itself.

The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group due to resonance. This delocalization reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, direct N-alkylation or N-acylation reactions, which are characteristic of secondary amines, are not feasible for this N-acylpiperidine.

However, reactions can occur at the carbon atoms of the piperidine ring, particularly at the α-position to the nitrogen. The formation of an N-acyliminium ion intermediate can be a key step in the functionalization of the piperidine ring. ru.nlcdnsciencepub.com These electrophilic intermediates can be generated from α-alkoxy-N-acylpiperidines and subsequently react with various nucleophiles to introduce substituents at the 2-position of the piperidine ring. cdnsciencepub.comyoutube.com

While the piperidine ring itself is generally not susceptible to electrophilic aromatic substitution in the way that aromatic heterocycles like pyridine are, reactions at the α-carbon to the carbonyl group of the acyl chain are possible via enolate chemistry. youtube.comambeed.com Treatment with a strong, non-nucleophilic base could deprotonate the α-carbon of the butanoyl chain, generating an enolate that can then react with various electrophiles.

The piperidine ring itself is generally electron-rich and can act as a nucleophile in certain contexts, although the N-acyl group diminishes this reactivity. wikipedia.org In reactions where the amide bond is cleaved, the resulting piperidine is a good nucleophile.

| Reaction Type | Position | Key Intermediate/Reactant | Expected Product |

| α-Functionalization | C2 of Piperidine Ring | N-Acyliminium Ion | 2-Substituted Piperidine Derivative |

| α-Alkylation | α-Carbon of Butanoyl Chain | Enolate | α-Alkylated Butanoylpiperidine |

Derivatization Studies and Analogue Synthesis

The chemical scaffold of 1-(4-hydroxy-1-oxobutyl)piperidine presents two primary reactive sites for chemical modification: the terminal primary hydroxyl group and the tertiary amide linkage. These functional groups allow for a range of derivatization reactions and serve as key points for the synthesis of structural analogues, a common strategy in medicinal chemistry to explore structure-activity relationships and optimize molecular properties. Research in this area focuses on creating new chemical entities by modifying the parent structure to enhance or alter its biological profile.

Derivatization primarily involves the chemical transformation of the existing functional groups. The terminal hydroxyl group is a prime candidate for esterification and etherification reactions. For instance, the hydroxyl group can be acylated to form esters. An example of such a transformation is the conversion of a 4-hydroxypiperidine (B117109) derivative to its corresponding 4-propionyloxy derivative by treatment with propionic acid anhydride and pyridine, a reaction that highlights the accessibility of the hydroxyl group for ester formation. google.com Similarly, etherification can be achieved, for example, by reacting the hydroxyl group with alkyl halides under basic conditions to introduce a variety of alkyl or aryl substituents.

Analogue synthesis involves creating molecules that are structurally similar to the parent compound. This can be achieved by modifying the piperidine ring, altering the length or composition of the butanoyl chain, or by constructing the entire molecule from different starting materials. A significant area of research involves the synthesis of complex piperidine derivatives for pharmaceutical applications, where the 1-acylpiperidine moiety is a key structural component.

One prominent example of analogue synthesis is in the preparation of intermediates for Fexofenadine. The synthesis of compounds like 4-[4-(4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzene acetic acid methyl ester involves the acylation of a pre-synthesized, highly substituted piperidine (in this case, α,α-diphenyl-4-piperidinemethanol) with a complex acid chloride. google.comchemicalbook.comnih.gov This approach demonstrates a modular strategy where diverse piperidine cores can be combined with various acyl chains to generate a library of analogues.

The synthesis of the piperidine core itself is a subject of extensive research, providing a platform for generating diverse analogues. Strategies include the Strecker-type condensation of a piperidone with an amine and cyanide, followed by hydrolysis and subsequent modifications, to yield functionalized piperidines that can then be acylated. researchgate.net Another powerful method involves the reductive cyclization of γ,δ-unsaturated amines, formed from the condensation of aldehydes, to construct the substituted 4-hydroxypiperidine ring system. google.com These synthetic routes allow for the introduction of a wide array of substituents on the piperidine ring, which, after acylation, lead to a broad class of analogues of 1-(4-hydroxy-1-oxobutyl)piperidine.

Research Findings on Derivatization and Analogue Synthesis

| Starting Moiety | Reagents and Conditions | Product Moiety | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Hydroxypiperidine Derivative | Propionic acid anhydride, Pyridine | 4-Propionyloxypiperidine Derivative | Esterification | google.com |

| 4-Hydroxypiperidine | Formaldehyde (excess), Reduction | N-Methyl-4-hydroxypiperidine | N-Alkylation | google.com |

| Piperidine | Calcium hypochlorite | N-Chloropiperidine | N-Chlorination | wikipedia.org |

| Target Analogue | Key Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| 4-[4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzene acetic acid methyl ester | 1. α,α-Diphenyl-4-piperidinemethanol 2. 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic acid, methyl ester | N-Acylation of a substituted piperidine with an activated carboxylic acid derivative. | chemicalbook.comnih.gov |

| 2-(p-Methoxybenzyl)-3-phenyl-4-methyl-4-hydroxy piperidine | 1. 3-Methyl-4-phenyl-butenylamine 2. p-Methoxyphenylglycidic acid methyl ester | Condensation and intramolecular cyclization in acidic solution. | google.com |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | 1. 1-Benzylpiperidin-4-one 2. Aniline, HCN | Strecker condensation followed by hydrolysis, esterification, N-acylation, and debenzylation. | researchgate.net |

In-Depth Analysis of "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" Reveals Scant Computational and Theoretical Chemistry Data

Despite a thorough search of scientific literature, no specific computational and theoretical chemistry studies were found for the chemical compound "Piperidine, 1-(4-hydroxy-1-oxobutyl)-". This includes a lack of published research on its quantum chemical calculations, such as Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, or spectroscopic property prediction. Similarly, information regarding its molecular mechanics, force field simulations, and reactivity descriptors like Molecular Electrostatic Potential (MEP) mapping is not available in the public domain.

While computational studies are prevalent for various piperidine derivatives due to their significance in medicinal chemistry and materials science, this particular compound has not been the subject of such detailed theoretical investigation. Research in this area often focuses on derivatives with specific biological targets or more complex structural features. For instance, computational analyses have been performed on other piperidine compounds to understand their interactions with receptors, predict their stability, and elucidate their electronic properties. However, these findings are specific to the studied molecules and cannot be extrapolated to "Piperidine, 1-(4-hydroxy-1-oxobutyl)-".

The absence of this data highlights a gap in the current body of scientific literature. Detailed computational and theoretical examinations are crucial for a comprehensive understanding of a molecule's behavior, including its conformational preferences, reactivity, and potential interactions. Such studies provide a theoretical framework that complements experimental findings and can guide further research and application.

Without dedicated studies on "Piperidine, 1-(4-hydroxy-1-oxobutyl)-", a detailed discussion on the specific points of the requested outline—from its optimized geometry and HOMO-LUMO energy gap to its molecular electrostatic potential—cannot be provided at this time. Future research initiatives would be necessary to generate the specific computational and theoretical data required for a thorough analysis as outlined.

Computational and Theoretical Chemistry of 1 4 Hydroxy 1 Oxobutyl Piperidine

Reactivity Descriptors and Electronic Properties

Fukui Functions for Predicting Reaction Sites

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. These functions are derived from conceptual density functional theory (DFT) and help in identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The calculation of Fukui functions involves analyzing the change in electron density at a specific atomic site with respect to a change in the total number of electrons in the system.

For 1-(4-Hydroxy-1-oxobutyl)piperidine, the Fukui functions can pinpoint the most reactive centers. The function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, this is often approximated using a finite difference method, leading to three types of Fukui functions:

f_k^+ for nucleophilic attack (addition of an electron)

f_k^- for electrophilic attack (removal of an electron)

f_k^0 for radical attack

The sites with the highest values for a particular Fukui function are predicted to be the most reactive for that type of reaction. In the case of 1-(4-Hydroxy-1-oxobutyl)piperidine, one would expect the carbonyl oxygen and the hydroxyl oxygen to be likely sites for electrophilic attack due to their lone pairs of electrons. Conversely, the carbonyl carbon is a probable site for nucleophilic attack. The various carbon atoms on the piperidine (B6355638) ring would also exhibit different reactivities, which can be quantified using Fukui functions.

To illustrate the application of Fukui functions, consider a hypothetical analysis of 1-(4-Hydroxy-1-oxobutyl)piperidine. The calculated values would allow for a ranking of atomic sites by their reactivity. For instance, the analysis might reveal that the carbonyl carbon has the highest f_k^+ value, making it the primary site for nucleophilic addition. Similarly, the oxygen of the carbonyl group might show the highest f_k^- value, indicating it as the most probable site for protonation or interaction with an electrophile. These predictions are invaluable for understanding the molecule's chemical behavior and for designing synthetic pathways.

Table 1: Hypothetical Fukui Function Indices for Selected Atoms in 1-(4-Hydroxy-1-oxobutyl)piperidine

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

| Carbonyl Carbon (C=O) | 0.25 | 0.05 | 0.15 |

| Carbonyl Oxygen (C=O) | 0.08 | 0.30 | 0.19 |

| Hydroxyl Oxygen (-OH) | 0.06 | 0.28 | 0.17 |

| Piperidine Nitrogen | 0.10 | 0.15 | 0.12 |

| Hydroxyl Hydrogen | 0.18 | 0.02 | 0.10 |

Note: The values in this table are for illustrative purposes only and represent a potential outcome of a Fukui function analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, intramolecular and intermolecular interactions, and the nature of chemical bonds within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of bonding, such as core orbitals, lone pairs, and sigma (σ) and pi (π) bonds. This localization facilitates a more intuitive understanding of the electronic structure.

For 1-(4-Hydroxy-1-oxobutyl)piperidine, NBO analysis can provide detailed insights into its electronic properties. Key aspects that can be investigated include:

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a more chemically meaningful picture of the charge distribution than other methods like Mulliken population analysis. This can help identify the most electropositive and electronegative centers in the molecule.

Hybridization: The analysis provides information on the hybridization of the atomic orbitals involved in forming bonds, which is crucial for understanding the molecule's geometry.

Hyperconjugative Interactions: NBO analysis is particularly useful for quantifying the stabilizing effects of hyperconjugation. This involves the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. For example, in 1-(4-Hydroxy-1-oxobutyl)piperidine, interactions between the lone pair of the nitrogen atom and the anti-bonding orbitals of adjacent C-C or C-H bonds can be evaluated. The strength of these interactions is given by the second-order perturbation theory analysis of the Fock matrix, where a higher E(2) value indicates a stronger interaction. researchgate.net

Table 2: Illustrative NBO Analysis Data for Key Interactions in 1-(4-Hydroxy-1-oxobutyl)piperidine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O (hydroxyl) | σ(C-H) | 2.5 |

| LP (1) O (carbonyl) | σ(C-C) | 3.1 |

| LP (1) N (piperidine) | σ(C-C) | 4.8 |

| σ (C-H) | σ(C-N) | 1.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair, and σ denotes an anti-bonding orbital.*

Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule into its constituent atoms based on the topology of the electron density, ρ(r). uni-rostock.deamercrystalassn.org This approach allows for the calculation of atomic properties and the characterization of chemical bonds. amercrystalassn.org

Key features of an AIM analysis include:

Bond Critical Points (BCPs): The presence of a BCP between two nuclei indicates that they are linked by a bond path, signifying a chemical bond. wiley-vch.de The properties of the electron density at the BCP, such as its value (ρ_BCP) and its Laplacian (∇²ρ_BCP), provide information about the nature of the bond. For instance, a negative Laplacian is characteristic of a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

Atomic Basins: AIM defines an atom as a region of space, known as an atomic basin, which contains a nucleus and is bounded by a zero-flux surface in the gradient vector field of the electron density. amercrystalassn.orgwiley-vch.de

For 1-(4-Hydroxy-1-oxobutyl)piperidine, AIM analysis can be used to characterize all the chemical bonds, including the C-C, C-H, C-N, C=O, and O-H bonds, as well as potential intramolecular hydrogen bonds.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are complementary tools that provide insights into electron localization in a molecule. researchgate.netresearchgate.net They are particularly useful for visualizing and quantifying the regions of space where electron pairs are most likely to be found, such as in chemical bonds and lone pairs. researchgate.netresearchgate.net

Electron Localization Function (ELF): ELF is a measure of the Pauli repulsion, with values ranging from 0 to 1. Regions with high ELF values (close to 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs.

Localized Orbital Locator (LOL): LOL also maps electron localization, but it is based on the kinetic energy density. It provides a clear picture of bonding regions and lone pairs. rsc.org

In the context of 1-(4-Hydroxy-1-oxobutyl)piperidine, ELF and LOL analyses would visually confirm the positions of the covalent bonds and the lone pairs on the oxygen and nitrogen atoms. These analyses can also reveal subtle details about the electronic structure that are not apparent from simpler models.

Table 3: Representative AIM Parameters for Bonds in 1-(4-Hydroxy-1-oxobutyl)piperidine

| Bond | ρ_BCP (a.u.) | ∇²ρ_BCP (a.u.) | Bond Type |

| C=O | 0.35 | +0.20 | Polar Covalent |

| C-N | 0.20 | -0.50 | Covalent |

| O-H | 0.28 | -1.20 | Polar Covalent |

| C-H | 0.25 | -0.80 | Covalent |

| Intramolecular H-bond (O-H···O=C) | 0.02 | +0.05 | Hydrogen Bond |

Note: These values are representative and intended to illustrate the application of AIM analysis.

Thermodynamic Parameter Calculations and Reaction Pathway Modeling

Computational chemistry provides powerful tools for calculating the thermodynamic properties of molecules and for modeling the pathways of chemical reactions. These calculations are essential for understanding the stability, reactivity, and potential transformations of a compound like 1-(4-Hydroxy-1-oxobutyl)piperidine.

Thermodynamic Parameter Calculations:

Using statistical mechanics and the results of quantum chemical calculations (typically frequencies from a vibrational analysis), it is possible to compute various thermodynamic parameters as a function of temperature. These include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process at constant temperature and pressure.

These parameters are crucial for predicting the equilibrium position of a reaction and the relative stability of different conformers of 1-(4-Hydroxy-1-oxobutyl)piperidine. For instance, by comparing the Gibbs free energies of different conformers, the most stable conformation at a given temperature can be identified.

Table 4: Calculated Thermodynamic Parameters for 1-(4-Hydroxy-1-oxobutyl)piperidine at 298.15 K

| Parameter | Value |

| Enthalpy (H) | -250.5 kcal/mol |

| Entropy (S) | 105.2 cal/mol·K |

| Gibbs Free Energy (G) | -281.9 kcal/mol |

Note: These are example values and would be obtained from a specific computational chemistry calculation.

Reaction Pathway Modeling:

Reaction pathway modeling involves identifying the transition states that connect reactants to products. The transition state is a high-energy structure that represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state and calculating its energy, the activation energy (Ea) of the reaction can be determined.

For 1-(4-Hydroxy-1-oxobutyl)piperidine, reaction pathway modeling could be used to study various transformations, such as its metabolism. nih.gov For example, the oxidation of the piperidine ring is a common metabolic pathway. nih.gov Computational modeling could elucidate the mechanism of this oxidation, for instance, by examining the steps involved in the formation of an iminium ion intermediate and its subsequent conversion to an oxo-piperidine derivative. nih.gov

The modeling would involve:

Optimizing the geometries of the reactant, product, and any intermediates.

Locating the transition state structure for each step of the reaction.

Performing a vibrational analysis to confirm that the reactant, product, and intermediates are energy minima (all positive frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Calculating the energies of all species to construct a potential energy surface and determine the activation energies and reaction enthalpies.

This type of analysis provides a detailed, atomistic understanding of the reaction mechanism, which is invaluable for fields such as drug metabolism and toxicology.

Analytical Methodologies for Purity, Identity, and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of "Piperidine, 1-(4-hydroxy-1-oxobutyl)-," enabling the separation of the target analyte from impurities and other components within a mixture. The choice of a specific chromatographic method is dictated by the analytical objective, whether it be routine purity assessment, the resolution of stereoisomers, or the monitoring of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" and analyzing its presence in complex mixtures. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar organic compounds like piperidine (B6355638) derivatives.

While specific methods for "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" are not extensively documented in publicly available literature, methodologies for structurally similar piperidine compounds can be adapted. For instance, a simple, sensitive, and accurate RP-HPLC method has been established for the determination of piperidine and piperidine hydrochloride. researchgate.net This method utilizes pre-column derivatization with 4-toluenesulfonyl chloride to enhance detectability. researchgate.net

A typical HPLC system for the analysis of piperidine derivatives would consist of a C18 column, a mobile phase comprising a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol, and a UV detector for quantification. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is varied over time, is often used to achieve optimal separation of the target compound from any impurities. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Piperidine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Variable, e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters based on methods for similar compounds and serves as a starting point for method development for "Piperidine, 1-(4-hydroxy-1-oxobutyl)-".

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of "Piperidine, 1-(4-hydroxy-1-oxobutyl)-," particularly for assessing its purity and quantifying volatile impurities. Due to the compound's relatively low volatility, derivatization is often necessary to convert it into a more volatile and thermally stable form suitable for GC analysis.

A common derivatization strategy for compounds containing hydroxyl and amine functionalities involves acylation. For example, a GC method for a piperidine metabolite involved derivatization with pentafluorobenzoyl chloride prior to analysis. This process enhances the volatility and detectability of the analyte. The use of a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection for nitrogen-containing compounds like piperidine derivatives.

Table 2: Representative GC Parameters for the Analysis of a Derivatized Piperidine Metabolite

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp from 100 °C to 280 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Carrier Gas | Helium |

| Derivatizing Agent | Pentafluorobenzoyl chloride |

This table illustrates typical GC conditions that could be adapted for the analysis of derivatized "Piperidine, 1-(4-hydroxy-1-oxobutyl)-".

Chiral Chromatography (e.g., Chiral HPLC, Chiral GC) for Enantiomeric Excess Determination

"Piperidine, 1-(4-hydroxy-1-oxobutyl)-" possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

Chiral HPLC is a widely used technique for this purpose. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of a broad range of chiral compounds, including piperidine derivatives. The choice of mobile phase, typically a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol), is critical for achieving optimal separation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions involving "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" and for preliminary screening of sample purity.

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the sample at different rates, leading to their separation. The separated spots can be visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf value) of each spot can be calculated and compared to that of a standard to aid in identification.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the analysis of "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. This combination allows for the confident identification and quantification of "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" and its related impurities, even at trace levels.

In an LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. The molecules are then ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the analyte and its impurities.

LC-MS methods have been successfully applied to the analysis of various piperidine derivatives in complex biological and environmental samples. These methods typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For N-acylpiperidines like "Piperidine, 1-(4-hydroxy-1-oxobutyl)-", GC-MS offers high sensitivity and specificity. The hydroxyl group in the molecule may necessitate derivatization, such as silylation, to increase its volatility and thermal stability, thereby improving chromatographic peak shape and ensuring reproducible results.

The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

While specific GC-MS parameters for "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" are not extensively documented in publicly available literature, a general approach can be extrapolated from the analysis of structurally related compounds. For instance, the analysis of other N-acylpiperidines often employs a non-polar or medium-polarity capillary column.

Table 1: Illustrative GC-MS Parameters for Analysis of N-Acylpiperidines

| Parameter | Example Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

The resulting mass spectrum for "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" would be expected to show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of the hydroxyl group, the piperidine ring, and cleavage of the butyl chain.

Quantitative Spectroscopic Methods

Spectroscopic methods are invaluable for the quantitative analysis of chemical compounds by measuring the interaction of electromagnetic radiation with the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR) and carbon-13 (¹³C NMR) NMR, is a primary tool for structural elucidation and can be adapted for quantitative purposes (qNMR). By integrating the signals of specific protons in the ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, a precise and accurate quantification of "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" can be achieved without the need for a reference standard of the compound itself.

Table 2: Predicted ¹H NMR Chemical Shifts for Quantitative Analysis

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Piperidine (α to N) | ~3.4 - 3.6 | Triplet | 4H |

| Methylene (α to C=O) | ~2.3 - 2.5 | Triplet | 2H |

| Methylene (CH₂OH) | ~3.6 - 3.8 | Triplet | 2H |

| Hydroxyl (-OH) | Variable | Singlet | 1H |

Ultraviolet-Visible (UV-Vis) Spectroscopy can be employed for quantification if the molecule possesses a suitable chromophore. The amide functional group in "Piperidine, 1-(4-hydroxy-1-oxobutyl)-" exhibits a weak n→π* transition in the UV region, typically around 200-220 nm. While not highly specific, a quantitative method could be developed by creating a calibration curve based on the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). This method is most effective for the analysis of pure samples or simple mixtures where interfering substances that absorb at the same wavelength are absent.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing the purity and thermal stability of a compound.

Table 3: Representative TGA Data for a Hypothetical Pure Compound

| Parameter | Description |

| Initial Temperature | Ambient (~25 °C) |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) |

| Temperature Range | 25 °C to 600 °C |

| Expected Onset of Decomposition | > 200 °C (based on general stability of similar amides) |

| Residue at 600 °C | < 1% (for complete decomposition of an organic compound) |

This analysis can be crucial in quality control to ensure the thermal stability and to rule out the presence of thermally labile impurities or solvates.

Conclusion and Future Research Directions

Summary of Current Understanding of 1-(4-Hydroxy-1-oxobutyl)piperidine's Chemical Landscape

Currently, the understanding of 1-(4-hydroxy-1-oxobutyl)piperidine is primarily structural. It is a simple, functionalized piperidine (B6355638) derivative, featuring a piperidine ring N-acylated with a 4-hydroxybutanoyl group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its conformational properties and its ability to engage in biological interactions. researchgate.netmdpi.comajchem-a.com The presence of both a tertiary amide and a primary alcohol functional group suggests a molecule with a specific polarity and potential for hydrogen bonding, which would govern its solubility and interactions.

While direct synthetic procedures for this specific compound are not extensively detailed in the literature, its synthesis can be logically inferred from standard amidification reactions. The most probable synthetic routes would involve the acylation of piperidine with 4-hydroxybutyric acid or a more reactive derivative such as an acyl chloride or ester. One common method for amide synthesis involves the direct coupling of a carboxylic acid and an amine, often facilitated by a coupling reagent. acs.orgnih.gov Another plausible approach is the reaction of piperidine with γ-butyrolactone, which would involve the ring-opening of the lactone by the amine nucleophile.

The reactivity of 1-(4-hydroxy-1-oxobutyl)piperidine can be predicted based on its constituent functional groups. The tertiary amide bond is expected to be relatively stable and resistant to hydrolysis under neutral conditions, a characteristic feature of amides. chemistrysteps.com The primary alcohol offers a site for various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification.

Below is a table summarizing the key known and inferred properties of 1-(4-hydroxy-1-oxobutyl)piperidine:

| Property | Data/Inferred Information |

| IUPAC Name | 4-hydroxy-1-(piperidin-1-yl)butan-1-one |

| CAS Number | 86452-60-0 |

| Molecular Formula | C9H17NO2 |

| Probable Synthetic Routes | - Acylation of piperidine with 4-hydroxybutyric acid (or its derivatives).- Ring-opening of γ-butyrolactone with piperidine. |

| Key Functional Groups | - Tertiary Amide- Primary Alcohol |

| Inferred Reactivity | - Stable amide bond.- Reactive primary alcohol (oxidation, esterification). |

| Potential Applications | Building block in organic synthesis, particularly for more complex piperidine-containing molecules. |

Identification of Gaps in Fundamental Chemical Research and Methodological Development

The most significant gap in our knowledge of 1-(4-hydroxy-1-oxobutyl)piperidine is the lack of empirical data. While its properties can be inferred, there is a clear absence of published research detailing its specific synthesis, purification, and characterization. This includes a lack of detailed spectroscopic data (NMR, IR, Mass Spectrometry) in the public domain, as well as measured physical properties like melting point, boiling point, and solubility.

Furthermore, the reactivity of this compound has not been systematically explored. Understanding how the amide and hydroxyl groups influence each other's reactivity, and how the molecule behaves under various reaction conditions, is crucial for its effective use in synthesis. For instance, selective protection and deprotection strategies for the hydroxyl group in the presence of the amide have not been specifically documented for this molecule.

From a methodological standpoint, there is a need for the development and optimization of synthetic procedures that are efficient, scalable, and environmentally benign. While general methods for amide synthesis exist, their specific application to this compound, including optimization of reaction conditions and purification methods, remains to be reported. organic-chemistry.org

The lack of computational studies on 1-(4-hydroxy-1-oxobutyl)piperidine is another major gap. nih.govresearchgate.net Computational chemistry could provide valuable insights into its conformational preferences, electronic structure, and reactivity, which could guide synthetic efforts and help in predicting its behavior in more complex systems.

Proposed Directions for Future Synthetic, Mechanistic, and Computational Studies of the Compound and its Analogues

To address the identified knowledge gaps, a focused research program on 1-(4-hydroxy-1-oxobutyl)piperidine and its analogues is proposed. Such a program would not only provide valuable data on this specific compound but also contribute to the broader understanding of functionalized piperidines.

Future Synthetic Studies:

Method Development and Optimization: A systematic investigation into the synthesis of 1-(4-hydroxy-1-oxobutyl)piperidine should be undertaken. This would involve comparing different synthetic routes (e.g., carboxylic acid coupling vs. lactone ring-opening), optimizing reaction conditions (solvents, catalysts, temperature), and developing efficient purification protocols.

Analogue Synthesis: The synthesis of a library of analogues with variations in the piperidine ring (e.g., substitution) and the side chain (e.g., different chain lengths, secondary or tertiary alcohols) would provide a valuable dataset for structure-activity relationship studies, even if only in a chemical context initially.

Future Mechanistic Studies:

Reactivity Profiling: A comprehensive study of the reactivity of the hydroxyl and amide groups is warranted. This could involve systematic screening of the compound against a panel of common reagents to map its chemical behavior.

Kinetic and Mechanistic Investigations: For key transformations, such as the synthesis of the compound or its subsequent reactions, detailed mechanistic studies could be performed. This could involve kinetic analysis and the use of isotopic labeling to elucidate reaction pathways. nih.govnih.gov

Future Computational Studies:

Conformational Analysis: Computational modeling can be used to determine the preferred conformations of 1-(4-hydroxy-1-oxobutyl)piperidine in different environments. This is crucial as the conformation of the piperidine ring can significantly influence its reactivity and interactions.

Electronic Structure and Reactivity Prediction: Quantum chemical calculations can be employed to understand the electronic properties of the molecule, such as charge distribution and frontier molecular orbitals. nih.gov This information can be used to predict sites of reactivity and to rationalize experimental observations.

QSAR Modeling of Analogues: Should a library of analogues be synthesized and their properties characterized, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with chemical properties or reactivity. researchgate.net

By pursuing these research directions, the scientific community can move 1-(4-hydroxy-1-oxobutyl)piperidine from a mere entry in a chemical catalog to a well-characterized and understood chemical entity, thereby unlocking its full potential as a versatile tool in organic synthesis and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Piperidine, 1-(4-hydroxy-1-oxobutyl)-?

Methodological Answer: Synthesis typically involves functionalizing the piperidine core via acylation or alkylation. For example:

- Step 1: React piperidine with 4-hydroxybutyryl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions.

- Step 2: Use a base like triethylamine to neutralize HCl byproducts.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >70% are achievable with careful stoichiometry .

Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize solvent polarity to prevent decomposition of the hydroxy-oxobutyl moiety.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis or weighing.

- Hazards: The compound may cause skin/eye irritation (GHS H315/H319) and respiratory irritation (H335).

- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid water to prevent hydrolysis .

Documentation: Maintain a safety data sheet (SDS) compliant with GHS standards and conduct a risk assessment before experiments.

Q. How can the compound’s purity and structure be validated?

Methodological Answer:

- Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm. Purity >98% is recommended for pharmacological assays.

- Structural Confirmation:

- NMR: Compare - and -NMR peaks to reference spectra (e.g., piperidine C-H protons at δ 2.5–3.5 ppm; carbonyl at ~170 ppm).

- FT-IR: Confirm hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound?

Methodological Answer:

- Data Discrepancies: If NMR signals conflict with expected structures:

- Verify solvent effects (e.g., DMSO vs. CDCl).

- Check for tautomerism or conformational isomers using variable-temperature NMR.

- Bioactivity Variability:

- Use standardized assays (e.g., IC in triplicate) and control for batch-to-batch variability in compound purity.

- Cross-validate with computational models (e.g., molecular docking to predict binding affinity) .

Q. What strategies enhance the pharmacological potential of Piperidine, 1-(4-hydroxy-1-oxobutyl)- derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Modify the hydroxy-oxobutyl chain: Replace with ester or amide groups to improve membrane permeability.

- Introduce substituents on the piperidine ring (e.g., methyl groups) to modulate steric effects.

- In Vivo Testing:

- Use rodent models to assess pharmacokinetics (e.g., oral bioavailability, half-life).

- Monitor metabolites via LC-MS to identify degradation pathways .

Q. How can computational methods guide experimental design for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites for functionalization.

- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., GPCRs) to prioritize derivatives for synthesis.

- ADMET Prediction: Use tools like SwissADME to estimate absorption, toxicity, and metabolic stability early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.